molecular formula C10H11N3 B1524871 1-(1-phenyl-1H-pyrazol-5-yl)methanamine CAS No. 1211488-11-7

1-(1-phenyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B1524871
CAS No.: 1211488-11-7
M. Wt: 173.21 g/mol
InChI Key: LWABEFKYXXCWOB-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-pyrazol-5-yl)methanamine is a pyrazole-derived compound featuring a phenyl group at the 1-position of the pyrazole ring and a methanamine (-CH₂NH₂) substituent at the 5-position. Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.22 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. The phenyl group enhances aromatic interactions, while the methanamine moiety provides a reactive site for further functionalization, such as alkylation or conjugation with pharmacophores .

Properties

IUPAC Name

(2-phenylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWABEFKYXXCWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-phenyl-1H-pyrazol-5-yl)methanamine can be synthesized through several synthetic routes. The reaction conditions typically include heating the reactants in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-phenyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazoles or amine derivatives.

Scientific Research Applications

1-(1-phenyl-1H-pyrazol-5-yl)methanamine has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-(1-phenyl-1H-pyrazol-5-yl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include modulation of biochemical processes or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(1-phenyl-1H-pyrazol-5-yl)methanamine, highlighting variations in substituents, molecular properties, and applications:

Compound Name Substituents (Position) Formula Molecular Weight Key Notes Reference
This compound Phenyl (1), methanamine (5) C₁₀H₁₁N₃ 173.22 Parent compound; foundational for drug discovery.
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine Ethyl (1), N-methylmethanamine (5) C₇H₁₃N₃ 139.20 Enhanced lipophilicity due to N-methylation; shorter alkyl chain.
[1-(2-Phenylethyl)-1H-pyrazol-5-yl]methanamine 2-Phenylethyl (1), methanamine (5) C₁₂H₁₅N₃ 201.27 Bulky substituent improves receptor binding; used in CNS drug research.
(1-Methyl-1H-pyrazol-5-yl)methanamine Methyl (1), methanamine (5) C₅H₉N₃ 111.15 Simplest analog; high-throughput synthesis applications.
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine Chloro (4), methyl (1), N-methyl (5) C₇H₁₁ClN₃ 172.64 Chloro substitution increases electronegativity; antimicrobial potential.
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Methyl (1), CF₃ (4), methanamine (5) C₆H₈F₃N₃ 191.15 Trifluoromethyl group enhances metabolic stability; agrochemical use.

Structural and Functional Insights

Substituent Effects

  • N-Alkylation : Compounds like 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine exhibit increased lipophilicity and altered pharmacokinetics compared to the parent compound, making them suitable for blood-brain barrier penetration .
  • Halogenation : The introduction of chlorine () or trifluoromethyl groups () at the 4-position enhances electronic effects, improving binding affinity in enzyme inhibition studies .
  • Bulkier Groups : The 2-phenylethyl substituent in [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine introduces steric hindrance, which can modulate selectivity in kinase inhibitors .

Biological Activity

1-(1-phenyl-1H-pyrazol-5-yl)methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula C10H11N3C_{10}H_{11}N_3 and features a five-membered heterocyclic structure with two nitrogen atoms. Its unique substitution pattern on the pyrazole ring contributes to its biological properties, making it a subject of interest in drug discovery and development.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reactions : Utilizing hydrazine derivatives with carbonyl compounds to form the pyrazole ring.
  • Reduction Reactions : Employing sodium borohydride or similar reagents to achieve the desired amine functionality.

These methods allow for the production of high-purity compounds suitable for biological testing.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial effects against various bacterial strains. For instance, derivatives of pyrazole compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 μg/mL .

CompoundBacterial StrainMIC (μg/mL)
10aE. coli125
10gP. mirabilis62.5
10lS. aureus250

Anti-inflammatory Activity

Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases . The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to inflammation.

Anticancer Potential

Research has highlighted the compound's potential as an apoptosis inducer in cancer cells. It has been associated with pro-apoptotic proteins such as Bax and Bcl-2, which play critical roles in regulating cell death .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological efficacy of this compound:

  • Antimicrobial Screening : A set of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that many derivatives exhibited significant zones of inhibition compared to controls .
  • Cell Viability Assays : In cancer cell lines, compounds were tested for their ability to induce apoptosis. The results demonstrated a dose-dependent response in cell viability, with specific derivatives showing enhanced activity against certain cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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